

## Application Notes and Protocols: BNT324/DB-1311 Phase 1 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for BNT324/DB-1311, a next-generation antibody-drug conjugate (ADC) targeting B7-H3. The information is compiled from publicly available clinical trial data and scientific publications.

### Introduction

BNT324/DB-1311 is an investigational ADC composed of a monoclonal antibody targeting B7-H3 linked to a topoisomerase I inhibitor payload. B7-H3, an immune checkpoint protein, is overexpressed in a variety of solid tumors and is associated with a poor prognosis. The ongoing Phase 1/2a clinical trial (NCT05914116) is a first-in-human, multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BNT324/DB-1311 in patients with advanced solid tumors.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the BNT324/DB-1311 Phase 1/2a clinical trial.

Table 1: Trial Demographics and Key Characteristics



| Characteristic             | Value                                              |
|----------------------------|----------------------------------------------------|
| Trial Identifier           | NCT05914116                                        |
| Trial Phase                | Phase 1/2a                                         |
| Study Type                 | Interventional                                     |
| Design                     | Open-Label, Dose-Escalation and Dose-<br>Expansion |
| Enrollment (Estimated)     | 862                                                |
| Age Eligibility            | 18 years and older                                 |
| Gender Eligibility         | All                                                |
| Accepts Healthy Volunteers | No                                                 |

Table 2: Patient Population and Disease Cohorts



| Patient Population                                      | Key Inclusion Criteria                                                                                                                                                                                                                                                                                                                          |
|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| General                                                 | Histologically or cytologically confirmed unresectable advanced/metastatic solid tumor that has relapsed or progressed on or after standard systemic treatments, or for which no standard treatment is available. At least one measurable lesion as per RECIST v1.1 criteria. ECOG Performance Status of 0 or 1. Life expectancy of ≥ 3 months. |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Pathologically documented metastatic adenocarcinoma of the prostate. Progressive disease as defined by PCWG3 criteria. Prior treatment with docetaxel and a novel hormone therapy.                                                                                                                                                              |
| Other Solid Tumors                                      | Cohorts for small cell lung cancer (SCLC), non-<br>small cell lung cancer (NSCLC), esophageal<br>squamous cell carcinoma (ESCC), melanoma,<br>and other tumors.                                                                                                                                                                                 |

## **Experimental Protocols**

This section outlines the detailed methodologies for the key experiments conducted within the BNT324/DB-1311 Phase 1 clinical trial.

# Dose Escalation and Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the MTD and/or the recommended Phase 2 dose (RP2D) of BNT324/DB-1311.

#### Protocol:

 Design: The dose escalation phase follows an accelerated titration at the first dose level, followed by a classic "3+3" design.



- Dose Levels: Patients are enrolled in cohorts of ascending dose levels of BNT324/DB-1311.
   The trial is designed to evaluate 5 dose levels.
- Administration: BNT324/DB-1311 is administered intravenously on Day 1 of each 3-week cycle.
- Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first cycle
  of treatment. A DLT is generally defined as a Grade 3 or 4 adverse event that is considered
  related to the study drug. Specific DLT definitions for ADCs often include prolonged
  hematologic toxicities (e.g., Grade 4 neutropenia or thrombocytopenia lasting more than 7
  days) and significant non-hematologic toxicities.
- Cohort Expansion:
  - If 0 out of 3 patients in a cohort experience a DLT, the next cohort is enrolled at the next higher dose level.
  - If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients. If no further DLTs are observed, dose escalation may continue.
  - If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, that dose level is considered to have exceeded the MTD, and the next lower dose level is typically
- To cite this document: BenchChem. [Application Notes and Protocols: BNT324/DB-1311
   Phase 1 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1681850#bnt324-db-1311-phase-1-clinical-trial-design]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com